3-Chloro-4-fluorobenzonitrile
Overview
Description
3-Chloro-4-fluorobenzonitrile is an organic compound with the chemical formula C7H3ClFN and a molecular weight of 155.56 g/mol . It is characterized by the presence of chlorine, fluorine, and nitrile functional groups. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals . It appears as a slightly yellow crystalline powder and has a melting point of 68-71°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-fluorobenzonitrile can be synthesized through various chemical reactions, including nitrification, diazotization, fluorination, reductive, and oxidation reactions . A notable method involves the halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride . The reaction is typically catalyzed by a quaternary ammonium compound comprising at least one alkoxypolyoxyalkyl radical . The reaction conditions often involve the use of aprotic dipolar solvents and alkali metal fluorides as the fluoride source .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase transfer catalysts to improve reaction efficiency and yield . The process may also include the use of high temperatures and specific solvents to facilitate the halogen-exchange reaction .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Potassium Fluoride: Used in halogen-exchange reactions.
Aprotic Dipolar Solvents: Such as dimethyl sulfoxide and sulfolane, used to facilitate the reaction.
Quaternary Ammonium Compounds: Used as phase transfer catalysts to improve reaction efficiency.
Major Products Formed
Ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate: Formed through reactions involving this compound.
3-Chloro-4-(indolin-5-yloxy)benzonitrile: Another major product formed from reactions involving this compound.
Scientific Research Applications
3-Chloro-4-fluorobenzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction . The pathways involved in its mechanism of action are often related to its ability to form stable complexes with the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzenecarbonitrile
- 4-Fluoro-3-chlorobenzonitrile
- 3-Chloro-4-(piperazin-1-yl)benzonitrile
Uniqueness
3-Chloro-4-fluorobenzonitrile is unique due to its specific combination of chlorine, fluorine, and nitrile functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
3-chloro-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXXQJJZKBZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151794 | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117482-84-5 | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117482845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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